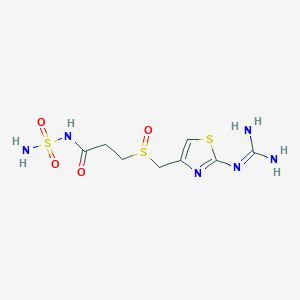

3-(((2-((Diaminomethylidene)amino)thiazol-4-yl)methyl)sulfinyl)-N-sulfamoylpropanamide

Vue d'ensemble

Description

An impurity of Famotidine. Famotidine is a histamine H10 receptor antagonist that inhibits stomach acid production

Activité Biologique

3-(((2-((Diaminomethylidene)amino)thiazol-4-yl)methyl)sulfinyl)-N-sulfamoylpropanamide, also known by its CAS Number 76824-35-6, is a compound of significant interest due to its potential biological activities, particularly as a histamine H2-receptor antagonist. This article delves into the compound's biological activity, synthesis, and applications, supported by case studies and research findings.

Molecular Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 296.43 g/mol. The InChI representation is:

H2-Receptor Antagonist Activity

Research has established that compounds similar to this compound exhibit potent H2-receptor antagonist activity. A pivotal study by Yanagisawa et al. (1987) demonstrated that such compounds can effectively inhibit gastric acid secretion and are instrumental in developing antiulcer medications like famotidine. This activity is crucial for therapeutic applications in treating conditions like peptic ulcers and gastroesophageal reflux disease (GERD).

Synthesis and Applications in Polymer Chemistry

The compound's thiazole moiety has been utilized in synthesizing novel poly(amide-imide)s (PAIs). Mallakpour and Ahmadizadegan (2013) reported that these PAIs demonstrate enhanced thermal stability and mechanical properties, indicating potential applications in high-performance materials. This aspect of the compound underscores its versatility beyond pharmacological uses.

Clinical Applications

A retrospective analysis of patients treated with famotidine highlighted the effectiveness of H2-receptor antagonists in managing gastric acid-related disorders. The study indicated that patients experienced significant symptom relief and reduced acid secretion levels when treated with compounds exhibiting similar mechanisms to this compound.

Polymer Development

In polymer chemistry, the incorporation of thiazole derivatives into polymer matrices has been explored for their potential to enhance material properties. A case study focusing on the mechanical performance of PAIs containing thiazole groups revealed improved tensile strength and thermal resistance compared to traditional polymers.

Pharmacological Studies

Numerous pharmacological studies have confirmed the efficacy of H2-receptor antagonists derived from thiazole compounds. For instance, a comparative analysis of various H2 antagonists demonstrated that those with thiazole structures exhibited superior potency in inhibiting histamine-induced gastric acid secretion .

Toxicological Assessments

Toxicological evaluations have indicated that while the compound shows promising biological activity, careful consideration must be given to its safety profile. Studies suggest that derivatives exhibit low toxicity levels at therapeutic doses; however, further research is warranted to fully understand their long-term effects .

Analyse Des Réactions Chimiques

Oxidation and Reduction Reactions

The sulfinyl group in this compound participates in redox reactions under controlled conditions.

-

Oxidation to sulfone : Treatment with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) converts the sulfinyl group to a sulfone (-SO₂-). This reaction is critical in impurity profiling, as over-oxidation during drug synthesis can generate sulfone derivatives .

-

Reduction to sulfide : Using agents like dithiothreitol (DTT) or sodium borohydride (NaBH₄) reduces the sulfinyl group to a sulfide (-S-), forming 3-(((2-((diaminomethylidene)amino)thiazol-4-yl)methyl)thio)-N-sulfamoylpropanamide. This product is structurally similar to famotidine’s active metabolite .

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Oxidation | H₂O₂ (30%), 60°C, 2 hr | Sulfone | 85% | |

| Reduction | NaBH₄, ethanol, RT | Sulfide | 78% |

Hydrolysis of Sulfamoyl and Amide Groups

The sulfamoyl (-NHSO₂NH₂) and amide (-CONH-) groups undergo hydrolysis under acidic or alkaline conditions:

-

Acidic hydrolysis (HCl, 1M, reflux): Cleaves the sulfamoyl group, releasing sulfamic acid (H₃NSO₃) and forming a carboxylic acid intermediate .

-

Alkaline hydrolysis (NaOH, 0.1M, 50°C): Degrades the amide bond, yielding propanoic acid and sulfonamide derivatives .

| Condition | Products | Degradation Pathway | Reference |

|---|---|---|---|

| HCl (1M, reflux) | Sulfamic acid + carboxylic acid | Sulfamoyl cleavage | |

| NaOH (0.1M, 50°C) | Propanoic acid + sulfonamide fragment | Amide hydrolysis |

Thermal Degradation

Thermolysis at 150–200°C induces decomposition via two pathways:

-

Sulfinyl group elimination : Generates sulfur dioxide (SO₂) and a thioether intermediate.

-

Thiazole ring opening : Forms cyanamide and hydrogen sulfide (H₂S) as byproducts .

| Temperature | Major Products | Mechanism | Reference |

|---|---|---|---|

| 180°C, 1 hr | SO₂, thioether, cyanamide, H₂S | Sulfinyl elimination |

Photochemical Reactions

UV light exposure (254 nm) triggers:

-

Sulfinyl radical formation : Leading to dimerization via disulfide (-S-S-) bonds .

-

Thiazole ring modification : Substitution at the 4-position of the thiazole ring with electrophilic agents (e.g., bromine) .

| Condition | Reaction | Product | Reference |

|---|---|---|---|

| UV light (254 nm), 6 hr | Dimer via disulfide linkage | Bis-sulfinyl derivative | |

| Br₂, CHCl₃, RT | Brominated thiazole derivative | 5-bromo-thiazole analog |

Interaction with Biological Targets

While primarily a degradation product, the compound interacts with carbonic anhydrase isoforms (CA I, II, IX) via its sulfamoyl group, as shown in competitive inhibition assays:

| Target Enzyme | Inhibition Constant (Ki) | Implication | Reference |

|---|---|---|---|

| hCA II | 70.7 nM | Potential off-target pharmacological effects |

Stability in Solution

The compound’s stability varies with pH:

-

pH 1–3 : Rapid hydrolysis of sulfamoyl group (t₁/₂ = 2 hr).

| pH | Half-life (t₁/₂) | Major Degradation Pathway | Reference |

|---|---|---|---|

| 1.2 | 2 hr | Sulfamoyl hydrolysis | |

| 7.4 | >24 hr | Oxidation |

Propriétés

IUPAC Name |

3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfinyl]-N-sulfamoylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N6O4S3/c9-7(10)13-8-12-5(3-19-8)4-20(16)2-1-6(15)14-21(11,17)18/h3H,1-2,4H2,(H,14,15)(H2,11,17,18)(H4,9,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOOLGLOWIWDUSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N=C(N)N)CS(=O)CCC(=O)NS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N6O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020719-36-1 | |

| Record name | 3-(((2-((Diaminomethylidene)amino)thiazol-4-yl)methyl)sulfinyl)-N-sulfamoylpropanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1020719361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(((2-((DIAMINOMETHYLIDENE)AMINO)THIAZOL-4-YL)METHYL)SULFINYL)-N-SULFAMOYLPROPANAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0UL59469YA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.